molecular formula C15H24N2O4S2 B13976328 Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate

Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate

Cat. No.: B13976328
M. Wt: 360.5 g/mol
InChI Key: UMFNHKQJERWRHJ-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate: is a complex organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using thiophene-2-sulfonyl chloride as a reagent.

    Attachment of the Tert-butyl Carbamate Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl carbamate group can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl (2-morpholin-2-ylethyl)carbamate
  • Tert-butyl methyl (3-piperidinylmethyl)carbamate hydrochloride

Uniqueness

Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl N-[(1-thiophen-2-ylsulfonylpiperidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-15(2,3)21-14(18)16-11-12-7-4-5-9-17(12)23(19,20)13-8-6-10-22-13/h6,8,10,12H,4-5,7,9,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFNHKQJERWRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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